![molecular formula C12H13N B15071753 1-(Aminomethyl)-8-methylnaphthalene](/img/structure/B15071753.png)
1-(Aminomethyl)-8-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-8-methylnaphthalene is an organic compound characterized by a naphthalene core with an aminomethyl group and a methyl group attached to it. This compound is known for its versatility and has applications in various fields such as organic synthesis, pharmaceutical research, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-8-methylnaphthalene typically involves the aminomethylation of naphthalene derivatives. One common method is the Mannich reaction, where a naphthalene derivative reacts with formaldehyde and a primary or secondary amine under acidic conditions . Another approach involves the use of halogen derivatives and substituted azacrown ethers as intermediates .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as Raney nickel or platinum oxide are used to facilitate the reaction . The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-8-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, various amine derivatives, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-8-methylnaphthalene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-8-methylnaphthalene involves its interaction with molecular targets and pathways. The aminomethyl group allows the compound to act as a nucleophile, participating in various biochemical reactions. It can inhibit specific enzymes or interact with cellular receptors, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)naphthalene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
8-Methylnaphthalene: Lacks the aminomethyl group, resulting in different chemical properties and uses.
1-(Aminomethyl)-2-methylnaphthalene: Positional isomer with different chemical behavior and applications .
Uniqueness: 1-(Aminomethyl)-8-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups on the naphthalene core. This combination imparts specific chemical properties, such as enhanced nucleophilicity and fluorescence, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H13N |
---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(8-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8,13H2,1H3 |
InChI-Schlüssel |
UJRDFFWYWORJEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.